molecular formula C12H21NO2 B3109879 tert-Butyl spiro[2.4]heptan-1-ylcarbamate CAS No. 1774896-53-5

tert-Butyl spiro[2.4]heptan-1-ylcarbamate

Cat. No.: B3109879
CAS No.: 1774896-53-5
M. Wt: 211.3 g/mol
InChI Key: BTWUZYAVGRDITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

tert-Butyl spiro[2.4]heptan-1-ylcarbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl spiro[2.4]heptan-1-ylcarbamate is widely used in scientific research, particularly in:

Mechanism of Action

Comparison with Similar Compounds

tert-Butyl spiro[2.4]heptan-1-ylcarbamate can be compared with other similar compounds such as:

  • tert-Butyl spiro[2.4]heptane-1-carboxylate
  • tert-Butyl spiro[2.4]heptane-1-ylamine
  • tert-Butyl spiro[2.4]heptane-1-ylmethanol

These compounds share a similar spiro[2.4]heptane core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and applications .

Properties

IUPAC Name

tert-butyl N-spiro[2.4]heptan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)13-9-8-12(9)6-4-5-7-12/h9H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWUZYAVGRDITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl spiro[2.4]heptan-1-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl spiro[2.4]heptan-1-ylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl spiro[2.4]heptan-1-ylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl spiro[2.4]heptan-1-ylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl spiro[2.4]heptan-1-ylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl spiro[2.4]heptan-1-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.